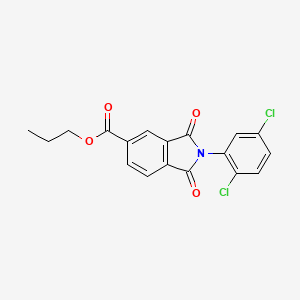![molecular formula C24H27N7O3 B11708639 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Substitution Reactions:
Hydrazinylation: The hydrazinyl group can be introduced by reacting the triazine core with hydrazine derivatives.
Benzylidene Formation: The final step involves the condensation of the hydrazinyl group with 3-phenoxybenzaldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the benzylidene moiety, converting it to the corresponding benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxides of the hydrazinyl group.
Reduction Products: Benzyl derivatives.
Substitution Products: Functionalized triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: It could be used in the development of advanced materials with specific properties.
Biology
Drug Development:
Biological Probes: May be used as a probe in biochemical assays.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Industry: Incorporation into polymers to enhance their properties.
Mecanismo De Acción
The mechanism of action of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-tris(morpholin-4-yl)-1,3,5-triazine: Similar structure but with three morpholin-4-yl groups.
2,4-di(morpholin-4-yl)-6-(phenyl)-1,3,5-triazine: Lacks the hydrazinyl and benzylidene moieties.
Uniqueness
The presence of both morpholin-4-yl and benzylidene hydrazinyl groups in 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C24H27N7O3 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
4,6-dimorpholin-4-yl-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H27N7O3/c1-2-6-20(7-3-1)34-21-8-4-5-19(17-21)18-25-29-22-26-23(30-9-13-32-14-10-30)28-24(27-22)31-11-15-33-16-12-31/h1-8,17-18H,9-16H2,(H,26,27,28,29)/b25-18+ |
Clave InChI |
YXUIMODJMKGEBM-XIEYBQDHSA-N |
SMILES isomérico |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5 |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


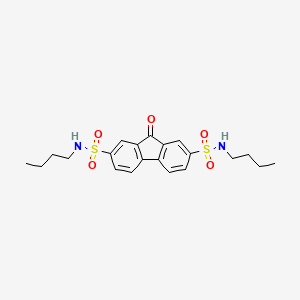

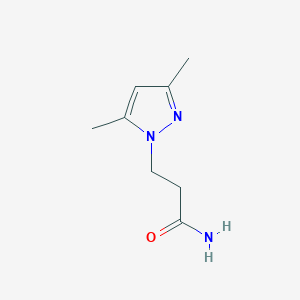
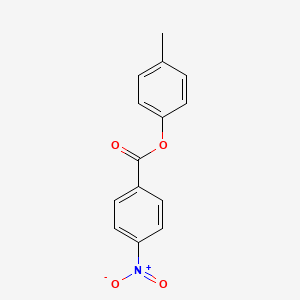
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)
![Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11708590.png)
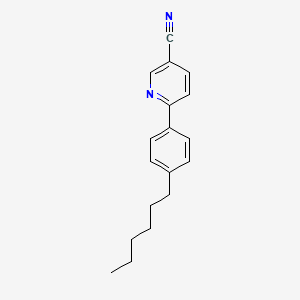

![N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11708611.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)
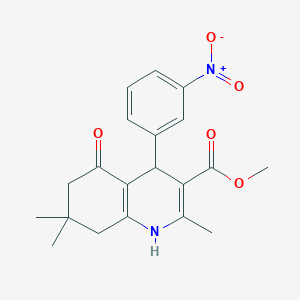
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
